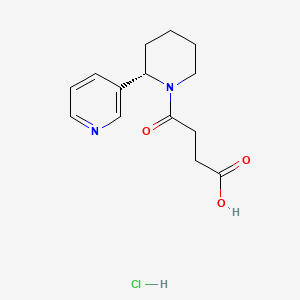![molecular formula C11H11N3O3S B7854669 2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7854669.png)
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH) . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit protein tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Similar in structure and function, these compounds are also investigated for their therapeutic potential.
Uniqueness
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVMLKBIKMKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
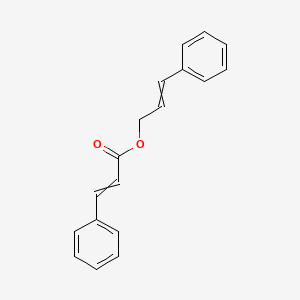
![1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7854598.png)
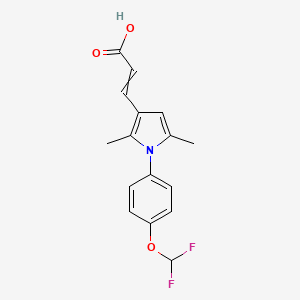
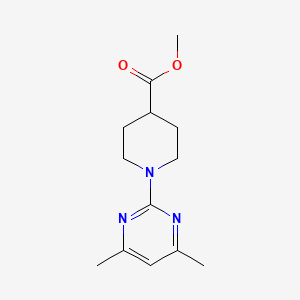
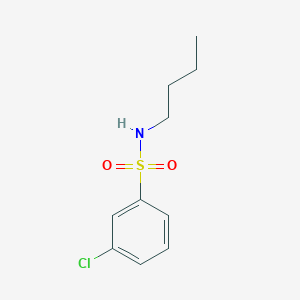
![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B7854630.png)
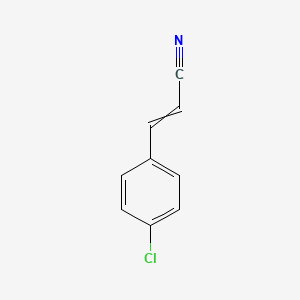
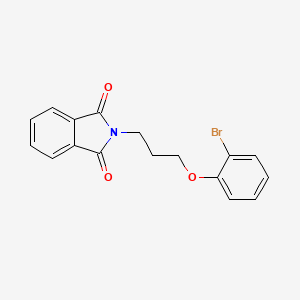
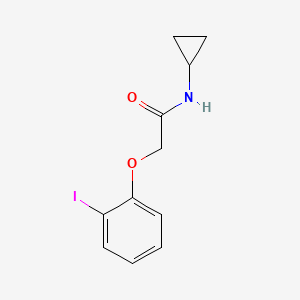
![sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B7854660.png)
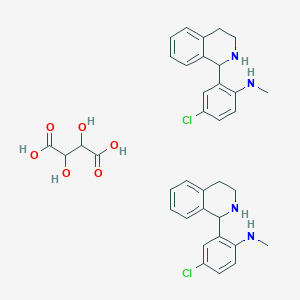
![2-(4-Methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol hydrochloride](/img/structure/B7854680.png)
![(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)
